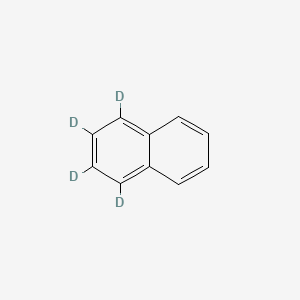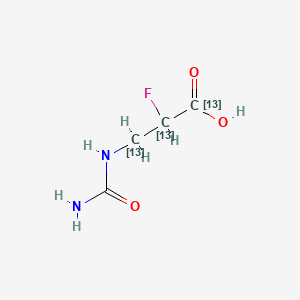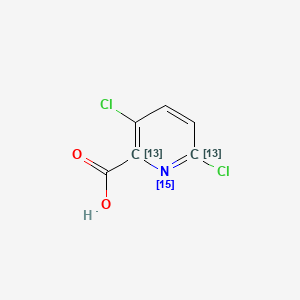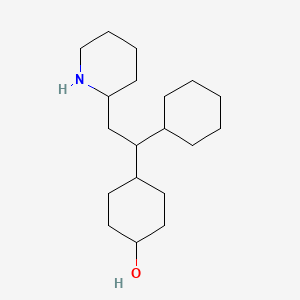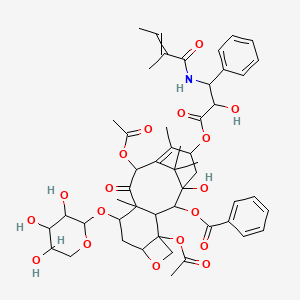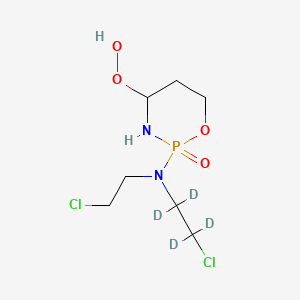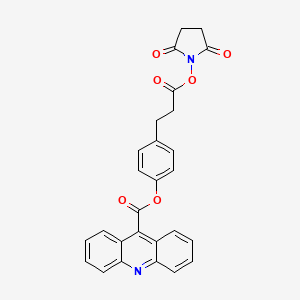
脱甲基吖啶鎓 NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate, also known as 4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate, is a useful research compound. Its molecular formula is C27H20N2O6 and its molecular weight is 468.465. The purity is usually 95%.
BenchChem offers high-quality 4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
免疫测定标记
脱甲基吖啶鎓 NHS 酯由于其化学发光特性,被广泛用作免疫测定中的标记物。 它与蛋白质自发反应生成稳定的、具有高比活性的免疫反应性衍生物,使其成为诊断测定中灵敏检测方法的理想选择 .
卵巢癌生物标志物检测
该化合物已被用于检测系统中,用于测定人类附睾蛋白 4 (HE4),这是一种特异性的卵巢癌生物标志物。 通过将吖啶鎓酯标记的抗体与磁性颗粒结合,研究人员开发了一种更有效的方法来检测癌症生物标志物 .
分子研究探测
吖啶鎓酯,包括脱甲基吖啶鎓 NHS 酯,在分子研究中被广泛用于寡核苷酸探测和肽结合测定。 它们的标记效率和无放射性使其适用于各种分子生物学应用 .
化学发光性质研究
研究人员研究了吖啶鎓酯的化学发光性质,以更好地了解其潜在应用。 这些研究有助于开发新的诊断方法和增强现有方法 .
作用机制
Target of Action
Desmethyl Acridinium NHS Ester primarily targets primary amines present in proteins and peptides . These primary amines are often the target of protein labels due to their nucleophilic nature, their propensity to be charged, and their presence at exposed regions of a protein conformation .
Mode of Action
Desmethyl Acridinium NHS Ester is amine-reactive and binds to any primary amino group on proteins/peptides . The compound undergoes a chemiluminescent reaction when exposed to hydrogen peroxide . This reaction involves the formation of a highly strained dioxetane intermediate, which upon elimination of CO2 and emission of light (430 nm), converts to the acridinone .
Biochemical Pathways
The biochemical pathway of Desmethyl Acridinium NHS Ester involves the formation of a stable amide bond between the NHS Ester and amine-containing biomolecules . This reaction occurs in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The compound is known to be used in receptor-ligand binding assays , suggesting that it may have a role in the detection and quantification of specific biomolecules.
Result of Action
The result of the action of Desmethyl Acridinium NHS Ester is the emission of chemiluminescence . This property makes it useful in various applications, including oligonucleotide probing and peptide-binding assays in molecular research . The emitted light can be detected and quantified, providing a measure of the presence and quantity of the target molecule.
Action Environment
The action of Desmethyl Acridinium NHS Ester is influenced by environmental factors such as pH and the presence of hydrogen peroxide . The chemiluminescent reaction of the compound is triggered by treatment with alkaline peroxide . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
生化分析
Biochemical Properties
The Desmethyl Acridinium NHS Ester plays a significant role in biochemical reactions. It can be used to label proteins and nucleic acids . The covalently bound Desmethyl Acridinium NHS Ester will produce chemiluminescence in the presence of hydrogen peroxide . This property allows it to interact with various enzymes, proteins, and other biomolecules, and these interactions are often used in sensitive detection methods in immunoassays and other biological detections .
Cellular Effects
The effects of Desmethyl Acridinium NHS Ester on various types of cells and cellular processes are primarily related to its ability to label proteins and nucleic acids . By binding to these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desmethyl Acridinium NHS Ester involves its ability to bind covalently to proteins and nucleic acids . This binding occurs through the reaction of the NHS ester group with primary amines present in proteins and nucleic acids . Once bound, the Desmethyl Acridinium NHS Ester can exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Acridinium NHS Ester can change over time. This is due to the stability and degradation of the compound, as well as the long-term effects on cellular function observed in in vitro or in vivo studies .
属性
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c30-23-14-15-24(31)29(23)35-25(32)16-11-17-9-12-18(13-10-17)34-27(33)26-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)26/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOJMSAFBYZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675802 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87198-87-6 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
